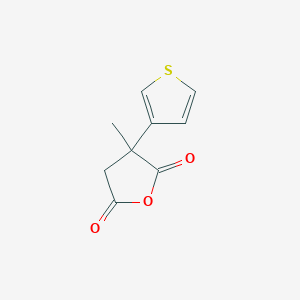

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

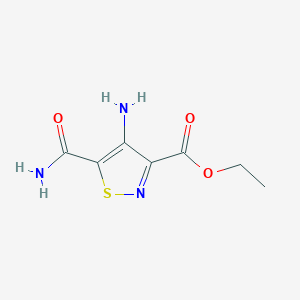

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione is a chemical compound with the CAS Number: 1248465-86-2 . It has a molecular weight of 196.23 and its IUPAC name is 3-methyl-3-(3-thienyl)dihydro-2,5-furandione . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

A study by Madabhushi et al. (2015) introduces efficient methods for synthesizing polyfunctionalized thiophene-2,3-diones and thiophen-3(2H)-ones using β-oxodithioesters, showcasing the compound's utility in organic synthesis. The methods yield high-purity products, indicating its relevance in creating intermediates for further chemical transformations Madabhushi et al., 2015.

Anticancer Activity

Vaseghi et al. (2021) synthesized a novel thiophenylchromane derivative and assessed its anticancer activity, illustrating the potential use of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione derivatives in developing therapeutic agents. The compound showed moderate anticancer activity against specific cell lines, suggesting its utility in medicinal chemistry Vaseghi et al., 2021.

Electron Transport and Semiconductors

A study by Yan et al. (2013) utilized a derivative as an electron-acceptor building block for polymer semiconductors, highlighting its application in electronic devices. The copolymer demonstrated stable electron transport performance in thin film transistors, indicating the compound's role in enhancing electronic materials Yan et al., 2013.

Polymer Solar Cells

Hu et al. (2015) developed a novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a derivative for use as an electron transport layer in inverted polymer solar cells. The compound contributed to improved power conversion efficiency, demonstrating its significance in renewable energy technologies Hu et al., 2015.

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized compounds incorporating a derivative for molecular recognition of transition metal ions. These compounds exhibited remarkable selectivity towards Cu2+ ions, showcasing the application in developing chemosensors for environmental and analytical chemistry Gosavi-Mirkute et al., 2017.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be clarified.

Result of Action

The molecular and cellular effects of 3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione’s action are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in more detail.

Propiedades

IUPAC Name |

3-methyl-3-thiophen-3-yloxolane-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-9(6-2-3-13-5-6)4-7(10)12-8(9)11/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIVBDULZYFZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(thiophen-3-yl)oxolane-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)